molecular formula C23H23N3O2 B11032363 N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide

N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide

Cat. No.: B11032363
M. Wt: 373.4 g/mol
InChI Key: RFUVNPCYOORTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide is a synthetic quinoline-carboxamide derivative supplied for non-human research applications. This compound is part of a class of quinoline derivatives that have demonstrated significant potential in early-stage pharmaceutical research, particularly due to the quinoline scaffold's established diverse biological activities . While specific biological data for this exact analogue is limited in the public domain, structurally related N-cycloalkylquinoline-2-carboxamides have shown promising in vitro biological profiles. Notably, close analogs have been investigated as potent and selective antagonists of the P2X7 receptor (P2X7R), a key player in pathological conditions such as cancer . Other quinoline-2-carboxamide analogs have exhibited remarkable antimycobacterial activity, with some, like N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide, showing higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid, while also demonstrating low cytotoxicity against human cell lines . The mechanism of action for this class of compounds is often linked to targeted protein interactions; for example, some quinoline-carboxamides are known to act by inhibiting specific enzymes or receptors, such as cyclooxygenase-2 (COX-2) or the P2X7 receptor, which are implicated in inflammation and cancer progression . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate or tool compound in medicinal chemistry programs, for structure-activity relationship (SAR) studies, or in high-throughput screening assays to explore new therapeutic avenues in areas like oncology and infectious diseases.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide

InChI

InChI=1S/C23H23N3O2/c27-21(20-14-13-17-9-5-6-12-19(17)25-20)26-23(15-7-2-8-16-23)22(28)24-18-10-3-1-4-11-18/h1,3-6,9-14H,2,7-8,15-16H2,(H,24,28)(H,26,27)

InChI Key

RFUVNPCYOORTDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Amide Coupling

A foundational approach involves coupling quinoline-2-carboxylic acid derivatives with cyclohexylamine intermediates. In one protocol, 2-chloroquinoline-3-carbaldehyde serves as a precursor, undergoing nucleophilic substitution with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of potassium carbonate (K₂CO₃) to form intermediate oxazole derivatives. Subsequent palladium-catalyzed amidation with cyclohexyl isocyanide introduces the carboxamide moiety. For example, Pd(OAc)₂ (5 mol%) and Cs₂CO₃ in a DMSO:H₂O (9:1) solvent system at 80°C yielded 3-(oxazol-5-yl)quinoline-2-carboxamides with efficiencies up to 94%.

Multi-Step Condensation Reactions

Alternative routes leverage condensation between pre-functionalized quinoline cores and cyclohexyl-phenylcarbamoyl precursors. A representative method starts with 2-chloroquinoline-3-carbaldehyde, which reacts with benzotriazole under refluxing ethanol to form 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde. This intermediate then undergoes a nucleophilic acyl substitution with 1-(phenylcarbamoyl)cyclohexylamine, facilitated by activating agents such as HATU or EDCI.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent critically impacts yield and selectivity. Palladium-based catalysts (e.g., Pd(OAc)₂) enhance amidation efficiency in DMSO:H₂O mixtures, whereas Cs₂CO₃ outperforms K₂CO₃ in deprotonation steps. Polar aprotic solvents like DMF improve solubility of quinoline intermediates, but may necessitate higher temperatures (80–100°C) for complete conversion.

Table 1: Comparative Analysis of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂DMSO:H₂O8094
Cs₂CO₃DMF4066
K₂CO₃EtOHReflux92

Temperature and Time Dependence

Reaction kinetics studies reveal that extended reaction times (4–7 hours) at moderate temperatures (60–80°C) favor higher yields by minimizing side reactions such as quinoline ring decomposition. For instance, benzotriazole-mediated substitutions achieve 92% yield after 7 hours at reflux.

Intermediate Characterization and Purification

Isolation of Key Intermediates

Critical intermediates like 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde are isolated via vacuum filtration and recrystallized from ethanol or methanol. Column chromatography (silica gel, n-hexane:ethyl acetate gradients) remains the gold standard for purifying carboxamide derivatives, ensuring >95% purity as verified by HPLC.

Spectroscopic Validation

1H NMR and IR spectroscopy confirm successful functionalization. For example, the aldehyde proton in 2-chloroquinoline-3-carbaldehyde appears at δ 10.2 ppm, which disappears upon oxazole formation. IR stretches at 1690–1698 cm⁻¹ correlate with C=O vibrations in the carboxamide group.

Challenges and Limitations

Steric Hindrance and Regioselectivity

Bulky substituents on the cyclohexyl ring may hinder amidation, necessitating excess isocyanide (1.1–1.2 equivalents) or elevated temperatures. Regioselective substitution at the quinoline C2 position is achieved using directing groups like sulfonamides, but competing reactions at C3 or C4 remain a concern.

Scalability and Cost

Pd-catalyzed methods, while efficient, face scalability challenges due to catalyst cost and stringent anhydrous conditions. Alternative metal-free protocols using Cs₂CO₃ or K₂CO₃ offer cost advantages but require longer reaction times .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Materials Science:

  • Mechanism of Action

    • The exact mechanism of action for N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide depends on its specific application.
    • In antitumor research, it may interact with cellular targets involved in cell growth, apoptosis, or DNA replication.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The evidence includes unrelated compounds, limiting direct comparisons. However, structural analogs and regulatory analogs can be contextualized:

    Structural Analogs

    • N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (): Shares a carboxamide group but lacks the quinoline and cyclohexyl moieties. Synthesized via amide coupling, yielding a crystalline solid (mp 151°C, 57% yield) .
    • N-[1-(aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide (): Contains a cyclohexyl group but replaces carboxamide with sulfonamide and adds a piperidine ring. Molecular weight: 289.44 g/mol (lighter than the target compound’s estimated weight) .

    B. Regulatory Analogs ()

    Compounds like AB-CHMINACA and 5F-AB-PINACA are synthetic cannabinoids with carboxamide groups but feature indazole cores instead of quinoline. These are regulated due to psychoactive properties .

    Critical Limitations

    • No direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity.
    • No comparative studies on pharmacological efficacy, toxicity, or structural-activity relationships.

    Biological Activity

    N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide is a novel compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and specific case studies that illustrate its pharmacological potential.

    Chemical Structure and Properties

    The compound features a quinoline backbone with a cyclohexyl group and a phenylcarbamoyl substituent. Its molecular formula is C_{20}H_{22}N_{2}O_{2}, with a molecular weight of approximately 373.45 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

    Property Value
    Molecular FormulaC_{20}H_{22}N_{2}O_{2}
    Molecular Weight373.45 g/mol
    Structural FeaturesQuinoline ring, cyclohexyl group, phenylcarbamoyl substituent

    Synthesis

    The synthesis of this compound typically involves several organic chemistry techniques, including refluxing and purification through chromatography. Common synthetic routes may include:

    • Formation of the quinoline core via Friedländer synthesis.
    • Introduction of the phenylcarbamoyl group through acylation reactions.
    • Cyclohexyl substitution , often achieved by nucleophilic substitution methods.

    Antimicrobial Activity

    Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies show higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

    Case Study: Antimycobacterial Activity

    • Compound Tested : N-cyclohexylquinoline-2-carboxamide
    • Activity Against : M. tuberculosis
    • IC50 Value : Lower than standard drugs, demonstrating effective inhibition without significant toxicity to human cells (THP-1 cell line) .

    Cytotoxicity and Anticancer Potential

    The compound also shows promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in lung carcinoma (A549) and leukemia cell lines.

    Table: Cytotoxic Activity Against Cancer Cell Lines

    Cell Line IC50 Value (µM) Reference
    A549 (Lung)10.28
    CCRF-CEM (Leukemia)0.01

    These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation .

    The biological activity of this compound is likely mediated through several mechanisms:

    • Inhibition of Kinases : Studies indicate that the compound may inhibit key kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
    • Photosynthetic Electron Transport Inhibition : The compound has been shown to affect photosynthetic processes in plant systems, indicating broader ecological implications .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the pharmacological profile of quinoline derivatives. Modifications to the phenyl and cyclohexyl groups can significantly influence the biological activity:

    • Compounds with increased lipophilicity often exhibit enhanced cellular uptake and bioavailability.
    • The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased potency against various microbial strains .

    Q & A

    Q. What are the established synthetic routes for N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide, and how can reaction conditions be optimized?

    Answer: The synthesis of quinoline-carboxamide derivatives typically involves coupling reactions using activating agents. For example, quinoline-2-carboxamides are synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol) with aminoesters (1.5 mol) in the presence of hexafluorophosphate benzotriazole tetramethyl urea (HBTU, 1.1 mol) and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 12 hours . Optimization may involve adjusting stoichiometric ratios, solvent selection (e.g., DMF or dichloromethane), or temperature gradients to improve yield and purity. Cyclohexylcarbamoyl moieties can be introduced via urea-forming reactions with phenyl isocyanate derivatives .

    Q. How are quinoline-carboxamide derivatives characterized structurally, and what analytical techniques are critical?

    Answer: Key characterization methods include:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and carboxamide linkage .
    • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
    • X-ray Crystallography: Single-crystal X-ray analysis (e.g., R factor = 0.035) resolves stereochemistry and intermolecular interactions, as demonstrated for related N-(quinolin-8-yl)quinoline-2-carboxamide derivatives .

    Q. What in vitro assays are used to evaluate the biological activity of quinoline-carboxamides?

    Answer:

    • Antimicrobial Activity: Disk diffusion assays on Mycobacterium tuberculosis and MIC (Minimum Inhibitory Concentration) determination via microplate dilution (e.g., IC₅₀ values for PET inhibition as low as 7.5 μM) .
    • Anticancer Screening: Cytotoxicity assays (e.g., IC₈₀ of 0.8 mM against HeLa cells) using MTT or resazurin-based protocols .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) guide the design of quinoline-carboxamides with enhanced antimycobacterial activity?

    Answer: SAR studies reveal:

    • Cyclohexyl vs. Cycloheptyl Substitutions: N-Cyclohexylquinoline-2-carboxamide shows higher activity against M. tuberculosis (MIC < 1 μM) compared to cycloheptyl analogs, likely due to improved lipophilicity and membrane penetration .
    • Electron-Withdrawing Groups: Chlorine at the 6-position of the quinoline ring enhances activity against M. avium by stabilizing ligand-receptor interactions .

    Q. What computational strategies predict binding affinity and pharmacokinetic properties of this compound?

    Answer:

    • Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with targets like enoyl-ACP reductase (InhA) in M. tuberculosis. For example, a rerank score of -72.06 kcal/mol suggests strong binding .
    • ADMET Prediction: Tools like SwissADME or pkCSM assess logP (lipophilicity), CYP450 metabolism, and Ames toxicity. N-(Phenylcarbamoyl)benzamide derivatives show favorable absorption (Caco-2 permeability > 0.9) and low hepatotoxicity .

    Q. How can crystallographic data resolve conflicting bioactivity results across studies?

    Answer: X-ray structures (e.g., mean C–C bond deviation = 0.003 Å) identify conformational flexibility or polymorphism affecting activity. For example, trans vs. cis configurations in cyclohexylcarbamoyl groups may explain discrepancies in MIC values between assays .

    Q. What strategies address stability and storage challenges for carboxamide derivatives in long-term studies?

    Answer:

    • Storage Conditions: Tightly sealed containers under inert gas (argon) at 5°C prevent hydrolysis of the carboxamide bond .
    • Incompatibility Notes: Avoid polar aprotic solvents (e.g., DMSO) if degradation is observed via LC-MS .

    Q. How do heterocyclic modifications (e.g., tetrazole or pyrimidine fusion) alter the bioactivity profile?

    Answer:

    • Tetrazole Appends: Improve metabolic stability (e.g., N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide) by resisting cytochrome P450 oxidation .
    • Pyrimidoquinoline Isosteres: Enhance DNA intercalation in anticancer assays, as seen in 2-spiro-pyrimidoquinolinones synthesized via ZnCl₂-catalyzed cyclization .

    Data Contradiction Analysis

    Q. How should researchers interpret divergent cytotoxicity results between THP-1 and HeLa cell lines?

    Answer:

    • Cell Line Variability: THP-1 (monocytic leukemia) may exhibit lower sensitivity due to differential expression of apoptosis regulators (e.g., Bcl-2/Bax ratios) compared to epithelial HeLa cells .
    • Assay Conditions: Viability endpoints (e.g., ATP vs. mitochondrial reductase activity) and exposure duration (48 vs. 72 hours) must be standardized .

    Q. What experimental controls validate PET inhibition assays in chloroplast-based models?

    Answer:

    • Positive Controls: Use diuron (DCMU) as a reference PET inhibitor (IC₅₀ = 0.1 μM) .
    • Negative Controls: Include untreated chloroplasts and solvent-only samples to rule out artifactual electron transport inhibition .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.